![molecular formula C21H19F3N4O2 B2522775 3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189857-32-6](/img/structure/B2522775.png)
3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a trifluoromethyl group (-CF3), and two phenyl groups (C6H5). The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the appropriate spirocyclic intermediate. The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the spirocyclic core. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but could potentially be transformed into other functional groups under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
Trifluoromethylation Reactions
The trifluoromethyl group plays a crucial role in pharmaceuticals and agrochemicals. Although not directly related to biological activity, understanding the compound’s reactivity in trifluoromethylation reactions is essential .
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Indole derivatives are known to possess various biological activities , but without specific information on the targets, it’s difficult to explain the exact mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways depending on their specific targets . For example, some indole derivatives have antiviral activity and can inhibit viral replication .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The trifluoromethyl group in the compound is known to play an important role in pharmaceuticals , potentially affecting the compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. Some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The trifluoromethyl group in the compound is known to play an important role in pharmaceuticals, agrochemicals, and materials , suggesting that it might influence the compound’s stability and reactivity.
properties
IUPAC Name |
2-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)15-7-4-8-16(13-15)25-19(30)28-11-9-20(10-12-28)26-17(18(29)27-20)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHMMVWVPFBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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